N-(2-Hydroxy-5-methylphenyl)glycine
Description
Properties
CAS No. |
193685-41-5 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(2-hydroxy-5-methylanilino)acetic acid |
InChI |
InChI=1S/C9H11NO3/c1-6-2-3-8(11)7(4-6)10-5-9(12)13/h2-4,10-11H,5H2,1H3,(H,12,13) |
InChI Key |
XXXFNANXIWIQSN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NCC(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NCC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
N-(2-Hydroxy-5-methylphenyl)glycine has been studied for its antioxidant capabilities. Research indicates that compounds with similar structures can scavenge free radicals, which are implicated in various diseases such as cancer and neurodegenerative disorders. The hydroxyl group in the structure contributes to its ability to donate electrons, thereby neutralizing free radicals and reducing oxidative stress .
Pharmacological Applications
This compound has been explored as a potential therapeutic agent for neurological disorders. Its structural similarity to neurotransmitters suggests it may interact with neurotransmitter receptors, potentially modulating their activity. Preliminary studies indicate that derivatives of this compound could enhance synaptic transmission and exhibit neuroprotective effects .
Materials Science
Polymer Additives
this compound can be utilized as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to enhance resistance to thermal degradation, making it suitable for applications in high-performance materials .
Photostabilizers
The compound's ability to absorb ultraviolet (UV) light makes it a candidate for use as a photostabilizer in plastics and coatings. By preventing UV-induced degradation, it extends the lifespan of materials exposed to sunlight, thereby improving their durability in outdoor applications .
Environmental Applications
Bioremediation
Research has indicated that this compound may play a role in bioremediation processes. Its structure allows for potential interactions with pollutants, facilitating their breakdown by microbial action. Studies have shown that such compounds can enhance the biodegradation rates of certain organic pollutants in contaminated environments .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Solubility
The positions and types of substituents on the phenyl ring significantly alter physicochemical properties. Below is a comparative analysis with key analogs:
Tautomerism and Conformational Flexibility
Keto-enol tautomerism in this compound distinguishes it from analogs like N-(p-Hydroxyphenyl)glycine, which lacks the ortho-hydroxy group necessary for this equilibrium. The enol form’s planar structure may facilitate metal chelation, a property absent in non-tautomerizing derivatives .
Preparation Methods
Reaction Mechanism and Conditions
The Ullmann reaction facilitates the coupling of aryl halides with amines in the presence of a copper catalyst. In this case, glycine acts as the nucleophile, displacing the bromide from 2-bromo-5-methylphenol. Key parameters include:
Workup and Isolation
Post-reaction, the mixture is acidified to precipitate the product. Purification via recrystallization from ethanol/water yields this compound as a white crystalline solid. Reported yields for analogous arylations range from 45% to 65%.
Mannich Reaction for Aminoalkylation
The Mannich reaction offers a three-component approach, combining glycine, formaldehyde, and 5-methyl-2-hydroxyphenol to form the target compound.
Reaction Setup
Mechanistic Pathway
Formaldehyde mediates the formation of an imine intermediate between glycine and the phenol, followed by nucleophilic attack at the aromatic ring’s ortho position. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the phenolic hydroxyl group activating the ring.
Yield Optimization
Yields improve with catalytic acetic acid (10 mol%) to protonate the imine intermediate, enhancing electrophilicity. Isolation involves solvent evaporation and chromatography (silica gel, ethyl acetate/hexane), achieving yields up to 55%.
Reductive Amination with Glyoxylic Acid
This two-step method involves condensing glyoxylic acid with 2-amino-5-methylphenol, followed by reduction.
Step 1: Schiff Base Formation
Glyoxylic acid reacts with 2-amino-5-methylphenol in ethanol under reflux to form an imine.
Step 2: Sodium Borohydride Reduction
The imine intermediate is reduced using NaBH4 in methanol at 0°C. After quenching with dilute HCl, the product is extracted with ethyl acetate and purified via recrystallization.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Ullmann Coupling | 45–65 | 12–24 | Direct, fewer steps | High temperatures, copper residues |
| Mannich Reaction | 50–55 | 6–12 | One-pot synthesis | Competing side reactions |
| Reductive Amination | 60–70 | 6–8 | High selectivity | Requires imine isolation |
| Enzymatic Synthesis | N/A | 24–48 | Eco-friendly, mild conditions | Not yet optimized |
Industrial-Scale Considerations
Catalytic Challenges
Copper residues from Ullmann coupling necessitate post-synthesis chelation steps, increasing production costs. Alternatives like palladium-based catalysts (e.g., Buchwald-Hartwig amination) remain unexplored for this compound but could offer higher efficiency.
Solvent Recovery
Ethanol and DMF dominate industrial processes due to their boiling points and compatibility with large-scale equipment. Closed-loop solvent recovery systems are recommended to minimize waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
